tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate
Overview
Description
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate is a complex organic compound with a molecular formula of C15H21ClN2O3. This compound is characterized by the presence of a piperazine ring, a chloropyridine moiety, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Chloropyridine Moiety: The chloropyridine moiety can be introduced via a nucleophilic substitution reaction using 6-chloropyridine-3-carbaldehyde.
Formation of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted chloropyridine derivatives.
Scientific Research Applications
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for probing enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-((6-chloropyridin-3-yl)methyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-chloropyridin-3-yl)methylcarbamate
- Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20ClN3O3 |
---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-7-6-18(13(20)10-19)9-11-4-5-12(16)17-8-11/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI Key |
ZYPVJHATLYEJOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.